5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
5-Chloro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 5th position and an aldehyde group at the 3rd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the desired position. The resulting chlorobiphenyl is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 5-Chloro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of ligands, catalysts, and other functional materials.
Biology: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may be employed in the development of probes for biochemical assays or as a starting material for the synthesis of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. The chlorine atom can participate in substitution reactions, influencing the compound’s reactivity and stability.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
4-Chloro-[1,1’-biphenyl]: A monochlorobiphenyl with a chlorine atom at the 4th position.
5-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar to 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde but with a carboxylic acid group instead of an aldehyde group.
Polychlorinated biphenyls (PCBs): A class of compounds with multiple chlorine atoms on the biphenyl structure.
Uniqueness: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and potential applications in various fields. The aldehyde group allows for further functionalization, while the chlorine atom can be involved in substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
5-Chloro-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C13H9ClO
- Molecular Weight : 232.66 g/mol
- IUPAC Name : 5-chloro-1,1'-biphenyl-3-carbaldehyde
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data from various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15.2 | |
PC-3 (prostate cancer) | 12.8 | |
HeLa (cervical cancer) | 10.5 |
In a study involving MCF-7 cells, the compound induced apoptosis through the activation of caspase pathways and increased the expression of pro-apoptotic proteins. Additionally, it showed a dose-dependent inhibition of cell proliferation.
Antimicrobial Activity
This compound also demonstrated notable antimicrobial activity against various bacterial strains. The following table outlines its effectiveness:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 25 | |
Candida albicans | 30 |
The compound exhibited bactericidal activity against Gram-positive bacteria and showed moderate antifungal effects. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Case Studies and Research Findings
Several case studies have detailed the pharmacological effects of this compound:
- Study on Anticancer Mechanism : A study published in Journal of Medicinal Chemistry explored the mechanism of action in MCF-7 cells. The findings revealed that the compound activated the p53 signaling pathway, leading to cell cycle arrest and apoptosis through mitochondrial dysfunction .
- Antimicrobial Efficacy Study : In another study focusing on antimicrobial activity, researchers evaluated the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a significant inhibitory effect on MRSA growth, suggesting its potential as an alternative treatment for resistant infections .
Properties
Molecular Formula |
C13H9ClO |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-chloro-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
FSEPYLXAHIQYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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